3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.6]undecene core. The molecule is substituted with a 4-chlorophenyl group at position 3 and a 4-methoxybenzoyl moiety at position 1. The spiro[4.6]undecene system confers conformational rigidity, while the substituents influence electronic and steric properties. The 4-methoxy group enhances solubility compared to alkylated analogs, and the para-chlorophenyl group may contribute to hydrophobic interactions in biological systems. Although direct pharmacological data for this compound is unavailable in the provided evidence, structurally related diazaspiro derivatives are reported as vasopressin antagonists or bioactive molecules .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c1-28-19-12-8-17(9-13-19)21(27)26-22(29)20(16-6-10-18(24)11-7-16)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPXJZNTHRAWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C16H16ClN2OS
- Molecular Weight: 320.83 g/mol
- CAS Number: 899926-57-9
- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.
The compound exhibits various modes of action that contribute to its biological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism is similar to that of known anticancer agents, which target microtubules to disrupt mitosis .
- Antimicrobial Properties : Research indicates that diazaspiro compounds can possess antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function .
- Cytotoxicity : The compound has shown cytotoxic effects in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (IC50) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay (HeLa Cells) | 5 µM | |
| Antimicrobial | Disk Diffusion Assay | Sensitive to E. coli | |
| Cytotoxicity | Trypan Blue Exclusion | 10 µM |
Case Study 1: Anticancer Properties
In a study involving various cancer cell lines, including HeLa and MCF-7, the compound demonstrated significant antiproliferative effects with IC50 values ranging from 5 µM to 10 µM. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibition against E. coli at concentrations above 10 µg/mL, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorine Position: Para-chlorophenyl (target compound) may enhance π-π stacking in hydrophobic pockets compared to meta- or di-chlorinated analogs . Methoxy vs.
Spiro Ring Size :
- The [4.6]undecene system (target, –4) offers greater conformational flexibility than [4.5]decene derivatives (A946754), which could influence binding to larger biological targets .
Biological Implications: Diazaspiro compounds with benzoyl substituents (e.g., –4) are more likely to exhibit target-specific interactions than non-acylated analogs (A946755) .
Research Findings and Limitations
- Structural Data: No crystallographic data (e.g., bond lengths, angles) are provided in the evidence, though SHELX-based refinement () is commonly used for such analyses.
- Biological Activity : Direct pharmacological data for the target compound is absent; inferences are drawn from structurally related compounds.
- Synthetic Accessibility : –5 suggest that derivatives with chloro and methoxy groups are synthetically tractable, enabling further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
